Cas no 937-39-3 (2-Phenylacetohydrazide)

2-Phenylacetohydrazide is a versatile organic compound with the molecular formula C₈H₁₀N₂O. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds. The presence of both phenyl and hydrazide functional groups enhances its reactivity, making it valuable for condensation reactions and the formation of hydrazone derivatives. Its well-defined structure and high purity ensure consistent performance in research and industrial applications. The compound is particularly useful in medicinal chemistry for developing bioactive molecules, including antimicrobial and antitumor agents. Its stability under standard conditions and compatibility with common solvents further contribute to its utility in organic synthesis.
2-Phenylacetohydrazide structure
2-Phenylacetohydrazide structure
商品名:2-Phenylacetohydrazide
CAS番号:937-39-3
MF:C8H10N2O
メガワット:150.177801609039
MDL:MFCD00007612
CID:83228
PubChem ID:70301

2-Phenylacetohydrazide 化学的及び物理的性質

名前と識別子

    • 2-Phenylacetohydrazide
    • benzeneaceticacid,hydrazide
    • RARECHEM BG FB 0137
    • PHENYLACETIC ACID HYDRAZIDE
    • PHENYLACETHYDRAZIDE
    • 2-PHENYLACETIC ACID HYDRAZIDE
    • ASISCHEM R35457
    • Phenylacetic Hydrazide
    • 2-phenylacetohydrazide(SALTDATA: FREE)
    • SPECS AN-068
    • Benzeneacetic acid, hydrazide
    • Phenylacetylhydrazine
    • Phenylacetyl hydrazide
    • Phenacetic acid hydrazide
    • (2-Phenylacetyl)hydrazine
    • Phenylacetohydrazide
    • Phenyl-acetic acid hydrazide
    • FPTCVTJCJMVIDV-UHFFFAOYSA-N
    • Phenylacetic acid hydrazide, 98%
    • Acetic acid, phenyl-, hydrazide
    • phenyl acetic hydrazide
    • 2-phenyl-acetohydrazide
    • 2-phenylacetic h
    • Acetic acid, phenyl-, hydrazide (6CI, 7CI, 8CI)
    • 2-Phenylacetic hydrazide
    • INHd 30
    • NSC 151437
    • Phenyl acetohydrazide
    • HMS1782P15
    • BBL008394
    • STK041854
    • MFCD00007612
    • DS-013559
    • phenyl acetic acid hydrazide
    • AC1644
    • AI3-22890
    • DTXSID0061327
    • Phenylacetic acid, hydrazide
    • DB-057427
    • 2-phenyl-acetic acid hydrazide
    • NSC151437
    • 937-39-3
    • Phenylacetic hydrazide, 98%
    • AKOS000120769
    • Z56867310
    • Oprea1_206017
    • EN300-17050
    • P2203
    • NSC-151437
    • CHEMBL339003
    • acetohydrazide, 2-phenyl-
    • EINECS 213-328-6
    • InChI=1/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11
    • SY032275
    • SCHEMBL9163298
    • RS-1033
    • BDBM50001681
    • CCG-50896
    • SCHEMBL5080
    • CS-0067160
    • E3Y5SE9D4G
    • ALBB-001037
    • NS00017492
    • AN-068/40177140
    • SR-01000640236-1
    • MDL: MFCD00007612
    • インチ: 1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
    • InChIKey: FPTCVTJCJMVIDV-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C=CC=CC=1)NN

計算された属性

  • せいみつぶんしりょう: 150.07900
  • どういたいしつりょう: 150.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 55.1
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: ホワイトソリッドニードル
  • 密度みつど: 1.1392 (rough estimate)
  • ゆうかいてん: 115.0 to 119.0 deg-C
  • ふってん: 271.72°C (rough estimate)
  • フラッシュポイント: 174.5 °C
  • 屈折率: 1.6180 (estimate)
  • PSA: 55.12000
  • LogP: 1.31020
  • 最大波長(λmax): 205(MeOH)(lit.)
  • ようかいせい: 未確定

2-Phenylacetohydrazide セキュリティ情報

2-Phenylacetohydrazide 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

2-Phenylacetohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1137800-25g
2-Phenylacetohydrazide
937-39-3 97%
25g
¥66.00 2024-04-24
Enamine
EN300-17050-5.0g
2-phenylacetohydrazide
937-39-3 95%
5g
$35.0 2023-05-03
Enamine
EN300-17050-100.0g
2-phenylacetohydrazide
937-39-3 95%
100g
$188.0 2023-05-03
eNovation Chemicals LLC
D694862-100g
Phenylacetic Hydrazide
937-39-3 98%
100g
$130 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P79980-100g
2-Phenylacetohydrazide
937-39-3
100g
¥726.0 2021-09-08
Fluorochem
228240-10g
2-Phenylacetohydrazide
937-39-3 95%
10g
£31.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P822080-5g
PHENYLACETIC ACID HYDRAZIDE
937-39-3 97%
5g
¥44.00 2022-09-28
Apollo Scientific
OR310651-1g
Phenylacetic acid hydrazide
937-39-3 98%
1g
£34.00 2023-08-31
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032275-500g
Phenylacetic Hydrazide
937-39-3 ≥98%
500g
¥1340.00 2024-07-09
Fluorochem
228240-1g
2-Phenylacetohydrazide
937-39-3 95%
1g
£10.00 2022-02-28

2-Phenylacetohydrazide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → reflux
リファレンス
Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazoles
Woodard, Scott S.; Jerome, Kevin D., Combinatorial Chemistry & High Throughput Screening, 2011, 14(2), 132-137

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1 - 2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
リファレンス
Development of novel liver X receptor modulators based on a 1,2,4-triazole scaffold
Goher, Shaimaa S.; Griffett, Kristine; Hegazy, Lamees; Elagawany, Mohamed; Arief, Mohamed M. H.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 449-453

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, reflux
リファレンス
Synthesis, characterization and biological properties of some newer 2-(N-substituted carboxamido methyl thio)-5-benzyl-1,3,4-oxadiazoles
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(11), 407-409

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  2 h, rt
リファレンス
Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room Temperature
Singh, Shweta; Kandasamy, Jeyakumar, Asian Journal of Organic Chemistry, 2023, 12(6),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Methanol ;  24 h, rt
リファレンス
Method for inhibiting methionine aminopeptidase type 2 (MetAP2), and inhibitor identification methods
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt; 2 h, reflux
リファレンス
Azo type foaming agent, a manufacturing method thereof, and a resin foaming method using the same
, Korea, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → 0 °C
1.2 Solvents: Ethanol ;  0 °C; 0 °C → rt; 12 h, rt
リファレンス
Synthesis of α-ketophosphonates comprising mobile hydrogens in the α position: IR, 1H, 13C, and 31P NMR spectroscopic characteristics and reactivities with primary amines and hydrazines
Hassen, Zied; Ben Akacha, Azaiez; Zantour, Hedi, Phosphorus, 2003, 178(10), 2241-2253

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
リファレンス
Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry
Mauri, Emanuele; Rossi, Filippo; Sacchetti, Alessandro, Polymers for Advanced Technologies, 2015, 26(12), 1456-1460

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Alumina ,  Hydrazine hydrate (1:1)
リファレンス
Synthesis of monoacyl hydrazides
Rabini, Tito; Vita, Giulio, Journal of Organic Chemistry, 1965, 30(7), 2486-8

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  1 - 3 d, 90 °C
リファレンス
Dynamic combinatorial chemistry to identify binders of ThiT, an S-component of the energy-coupling factor transporter for thiamin
Monjas, Leticia ; Swier, Lotteke J. Y. M.; Setyawati, Inda ; Slotboom, Dirk J.; Hirsch, Anna K. H., ChemMedChem, 2017, 12(20), 1693-1696

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt → reflux; 1 h, reflux; reflux → rt
リファレンス
Preparation of thioglucosides as SGLT2 inhibitors and antidiabetics
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  2 h, 80 °C; cooled
リファレンス
Crystal structures and thermochemical properties of phenyl-acetic acid furan-2-ylmethylene-hydrazide and its Ni(II) complex
Yang, Zai-wen; Ding, Zuo-cheng; Liu, Xiang-rong; Zhao, Shun-sheng; Zhang, Run-lan; et al, Wuji Huaxue Xuebao, 2015, 31(8), 1520-1528

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1)
リファレンス
Study on DDQ-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aldehydes
Jasiak, Karolina; Kudelko, Agnieszka; Zielinski, Wojciech; Kuznik, Nikodem, ARKIVOC (Gainesville, 2017, (2), 87-106

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
リファレンス
New 1,3,4-oxadiazoles as an antitubercular agents
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(12), 447-449

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  rt; 1 h, reflux
リファレンス
Preparation of thiogalactoside derivatives for treating diabetes mellitus
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  2 - 3 h, reflux
リファレンス
Synthesis of new S-alkylated-3-mercapto-1,2,4-triazole derivatives bearing cyclic amine moiety as potent anticancer agents
Murty, M. S. R.; Ram, Kesur R.; Rao, Rayudu Venkateswara; Yadav, J. S.; Rao, Janapala Venkateswara; et al, Letters in Drug Design & Discovery, 2012, 9(3), 276-281

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1)
リファレンス
Intramolecular addition of acyldiazenecarboxylates onto double bonds in the synthesis of heterocycles
Prata, Jose V.; Clemente, Dina-Telma S.; Prabhakar, Sundaresan; Lobo, Ana M.; Mourato, Isabel; et al, Journal of the Chemical Society, 2002, (4), 513-528

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
リファレンス
Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(10), 367-369

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  30 min, reflux
リファレンス
Designing and exploring active N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients
Palace-Berl, Fanny ; Pasqualoto, Kerly Fernanda Mesquita; Jorge, Salomao Doria; Zingales, Bianca; Zorzi, Rodrigo Rocha; et al, European Journal of Medicinal Chemistry, 2015, 96, 330-339

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, 65 °C
リファレンス
Discovery of [1,2,4]triazole derivatives as new metallo-β-lactamase inhibitors
Yuan, Chen; Yan, Jie; Song, Chen; Yang, Fan; Li, Chao; et al, Molecules, 2020, 25(1),

2-Phenylacetohydrazide Raw materials

2-Phenylacetohydrazide Preparation Products

2-Phenylacetohydrazide 関連文献

2-Phenylacetohydrazideに関する追加情報

Introduction to 2-Phenylacetohydrazide (CAS No. 937-39-3)

2-Phenylacetohydrazide is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 937-39-3, this compound is widely recognized for its potential applications in synthesizing various bioactive molecules. Its molecular structure, featuring a phenyl group attached to an acetohydrazide moiety, makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active agents.

The compound's unique chemical properties stem from its reactive functional groups, which include an acetyl group and a hydrazide moiety. These groups enable 2-Phenylacetohydrazide to participate in a wide range of chemical reactions, such as condensation, cyclization, and oxidation, which are crucial for the synthesis of complex molecular structures. In recent years, researchers have been exploring its utility in the development of novel therapeutic agents, particularly those targeting neurological disorders and infectious diseases.

One of the most compelling aspects of 2-Phenylacetohydrazide is its role in the synthesis of pharmacophores that exhibit significant biological activity. For instance, studies have shown that derivatives of this compound can interact with specific enzymes and receptors in the body, leading to potential therapeutic effects. The phenyl ring, in particular, contributes to the compound's binding affinity and selectivity, making it an attractive scaffold for drug design.

In the realm of medicinal chemistry, 2-Phenylacetohydrazide has been utilized to develop new analogs with improved pharmacokinetic properties. Researchers have modified its structure to enhance solubility, bioavailability, and metabolic stability, which are critical factors for drug efficacy. Additionally, the compound's hydrazide group allows for further functionalization, enabling the creation of more complex molecules with tailored biological activities.

The latest research on 2-Phenylacetohydrazide has also highlighted its potential in addressing emerging health challenges. For example, studies have demonstrated its ability to inhibit certain enzymes involved in inflammation and oxidative stress, which are key mechanisms underlying various chronic diseases. By targeting these pathways, derivatives of this compound may offer novel therapeutic strategies for conditions such as arthritis and neurodegenerative disorders.

, advancements in computational chemistry have facilitated the design of more efficient synthetic routes for 2-Phenylacetohydrazide. Computational methods allow researchers to predict the outcomes of chemical reactions with high precision, reducing experimental trial-and-error and accelerating the discovery process. This integration of computational and experimental approaches has been instrumental in optimizing synthetic protocols and identifying new applications for this compound.

The pharmaceutical industry has also recognized the importance of 2-Phenylacetohydrazide as a building block for drug development. Its versatility in forming various chemical bonds makes it a valuable starting material for synthesizing complex molecules with diverse biological activities. Companies are investing in research to explore new derivatives and applications of this compound, aiming to develop innovative treatments for unmet medical needs.

In conclusion, 2-Phenylacetohydrazide (CAS No. 937-39-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique chemical properties and reactivity make it an indispensable tool for synthesizing bioactive molecules. As research continues to uncover new applications and therapeutic possibilities, this compound is poised to play a crucial role in addressing some of today's most pressing health challenges.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:937-39-3)2-Phenylacetohydrazide
A844695
清らかである:99%
はかる:500g
価格 ($):168.0